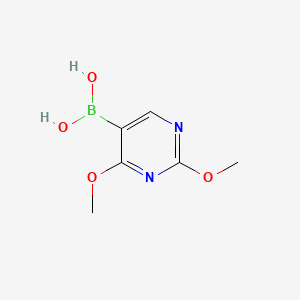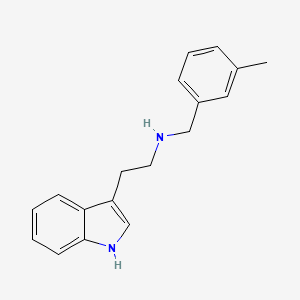
2,4-二甲氧基嘧啶-5-硼酸
描述
2,4-Dimethoxypyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C6H9BN2O4 and a molecular weight of 183.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions. It is a white to off-white solid that is soluble in organic solvents and is used in various chemical reactions and applications.
科学研究应用
2,4-Dimethoxypyrimidine-5-boronic acid is widely used in scientific research due to its versatility in chemical synthesis. Some applications include:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the development of organic electronic materials and polymers.
Biological Research: Utilized in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industrial Chemistry: Applied in the production of agrochemicals and fine chemicals.
作用机制
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often serving as key intermediates in the synthesis of complex organic molecules .
Mode of Action
Boronic acids, including 2,4-dimethoxypyrimidine-5-boronic acid, are known to participate in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst such as palladium .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura coupling mentioned above .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
Given its potential role in suzuki-miyaura coupling reactions, it may contribute to the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dimethoxypyrimidine-5-boronic acid. For instance, the compound is sensitive to temperature and should be stored at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, may also affect its reactivity and stability.
安全和危害
2,4-Dimethoxypyrimidine-5-boronic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
生化分析
Biochemical Properties
2,4-Dimethoxypyrimidine-5-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with enzymes and proteins that facilitate these coupling reactions, such as palladium catalysts. The nature of these interactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with the palladium catalyst to form the desired product . Additionally, 2,4-Dimethoxypyrimidine-5-boronic acid can interact with other biomolecules, such as carbohydrates, due to its affinity for diol groups .
Cellular Effects
It is known that this compound can influence cell function by interacting with cellular enzymes and proteins involved in metabolic pathways . For example, it may affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4-Dimethoxypyrimidine-5-boronic acid involves its ability to form stable boronate esters with diols, which are then used in various biochemical reactions . This compound can bind to enzymes and proteins through its boronic acid group, leading to enzyme inhibition or activation depending on the specific interaction . Additionally, 2,4-Dimethoxypyrimidine-5-boronic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethoxypyrimidine-5-boronic acid can change over time due to its stability and degradation properties . This compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to 2,4-Dimethoxypyrimidine-5-boronic acid can lead to changes in cell viability and metabolic activity . Further in vivo studies are needed to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 2,4-Dimethoxypyrimidine-5-boronic acid vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to liver and kidney function . It is important to determine the optimal dosage for specific applications to minimize adverse effects.
Metabolic Pathways
2,4-Dimethoxypyrimidine-5-boronic acid is involved in various metabolic pathways, particularly those related to carbohydrate metabolism and signaling . This compound can interact with enzymes such as kinases and phosphatases, affecting metabolic flux and metabolite levels . Additionally, 2,4-Dimethoxypyrimidine-5-boronic acid may influence the activity of cofactors involved in these pathways, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 2,4-Dimethoxypyrimidine-5-boronic acid within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be transported across cell membranes through facilitated diffusion or active transport mechanisms . Once inside the cell, 2,4-Dimethoxypyrimidine-5-boronic acid may localize to specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with binding proteins .
Subcellular Localization
The subcellular localization of 2,4-Dimethoxypyrimidine-5-boronic acid can affect its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2,4-Dimethoxypyrimidine-5-boronic acid may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid typically involves the reaction of 2,4-dimethoxypyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2,4-dimethoxypyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of 2,4-Dimethoxypyrimidine-5-boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
化学反应分析
Types of Reactions: 2,4-Dimethoxypyrimidine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
相似化合物的比较
- 2,6-Dimethoxypyrimidine-5-boronic acid
- 4-Pyridinylboronic acid
- 3-Pyridinylboronic acid
- 4-Aminophenylboronic acid
Comparison: 2,4-Dimethoxypyrimidine-5-boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers enhanced stability and solubility in organic solvents, making it a valuable reagent in various synthetic applications .
属性
IUPAC Name |
(2,4-dimethoxypyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKUACPLXCVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008905 | |
| Record name | (2,4-Dimethoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-18-9 | |
| Record name | (2,4-Dimethoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dimethoxypyrimidin-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)



![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)






